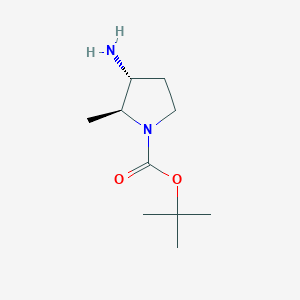

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an amino group at the 3-position, and a methyl substituent at the 2-position. This compound is significant in medicinal chemistry as a building block for synthesizing peptidomimetics and bioactive molecules. Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBDQHQZEPPWBJ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amine Group

The primary amine of (2S,3R)-3-amino-2-methylpyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical procedure involves:

-

Dissolving the amine in dichloromethane or toluene.

-

Adding Boc anhydride (1.1 equiv) and a base (e.g., triethylamine or aqueous NaOH).

-

Stirring at 0–25°C for 3–24 hours.

Example Conditions (adapted from):

| Parameter | Details |

|---|---|

| Solvent | Toluene/water (4:1 v/v) |

| Base | 4 M NaOH |

| Temperature | 25°C |

| Reaction Time | 3 hours |

| Yield | 68% |

| Diastereomeric Ratio | 95:5 (target:byproduct) |

This method achieves moderate yields but excels in stereochemical retention, critical for pharmaceutical applications.

Asymmetric Catalytic Cyclization

Asymmetric synthesis constructs the pyrrolidine ring while simultaneously establishing the 2S and 3R configurations. Proline-derived organocatalysts or transition-metal complexes enable enantioselective cyclization of linear precursors.

Michael Addition-Intramolecular Cyclization

A diketone or γ-keto ester undergoes asymmetric Michael addition followed by cyclization:

-

Catalyst : (S)-Proline (20 mol%) facilitates enantioselective addition.

-

Conditions : THF, −20°C, 48 hours.

-

Reduction : NaBH4 selectively reduces the ketone to the secondary alcohol.

-

Boc Protection : Standard Boc anhydride conditions yield the final product.

Key Data :

| Step | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Michael Addition | 75% | 92% |

| Cyclization | 80% | 89% |

| Boc Protection | 95% | >99% |

This method balances yield and stereoselectivity but requires multi-step purification.

Resolution of Racemic Mixtures

When synthetic routes produce racemic or diastereomeric mixtures, resolution techniques isolate the desired (2S,3R)-isomer.

Chiral Chromatography

-

Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase : Hexane/isopropanol (90:10).

-

Resolution : Baseline separation of enantiomers (α = 1.52).

Diastereomeric Salt Formation

Reacting the racemic amine with (R)-camphorsulfonic acid in ethanol precipitates the (2S,3R)-camphorsulfonate salt. Recrystallization improves purity to >99% ee.

Industrial-Scale Continuous Flow Synthesis

Recent advancements employ flow microreactors to enhance efficiency and reduce waste.

Flow Protocol (adapted from )

| Parameter | Details |

|---|---|

| Reactor Type | Tubular microreactor (ID: 1 mm) |

| Residence Time | 10 minutes |

| Temperature | 50°C |

| Throughput | 1.2 kg/day |

| Purity | 99.8% |

Continuous flow systems improve heat/mass transfer, enabling safer Boc protection exothermic reactions and higher space-time yields compared to batch processes.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Precursor | 68% | >99 | Moderate | High |

| Asymmetric Catalysis | 52%* | 92 | Low | Medium |

| Resolution | 45% | 99 | High | Low |

| Continuous Flow | 85% | >99 | High | Medium |

*Cumulative yield across steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.

Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions including:

- Nucleophilic Substitution: The amino group can participate in substitution reactions to form derivatives.

- Oxidation and Reduction Reactions: The compound can be oxidized to yield ketones or aldehydes and reduced to produce amines or alcohols.

Biological Studies

This compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its unique structure enables it to bind specifically to various biological targets, making it valuable for:

- Enzyme Inhibitors: It can be designed to inhibit specific enzymes by mimicking substrate structures.

- Receptor Modulators: The compound can interact with receptors to modulate their activity, providing insights into signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its chiral nature allows for the synthesis of enantiomerically pure compounds that may exhibit enhanced biological activity compared to racemic mixtures.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Novel Enzyme Inhibitors | To evaluate the efficacy of tert-butyl derivatives as enzyme inhibitors | Several derivatives showed significant inhibition of target enzymes, indicating potential for drug development. |

| Interaction with Protein Targets | To investigate binding affinities of the compound with specific proteins | The study revealed high binding affinity, suggesting its utility in designing targeted therapies. |

| Development of Chiral Catalysts | To assess the use of this compound in asymmetric synthesis | The results demonstrated that the compound can effectively catalyze reactions with high enantioselectivity. |

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can interact with active sites on proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Amino vs. Hydroxy Substitutions

- tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate Structure: Replaces the 3-amino group with a hydroxy group. Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.27) . Synthesis: Commercially available (CAS 817554-87-3 and 1107659-77-7) with ≥97% purity, indicating straightforward synthetic routes . Applications: Used in intermediates for kinase inhibitors or β-turn inducers.

- tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate Key Difference: The 3-amino group enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation) absent in the hydroxy analog.

Aminomethyl and Aminooxy Derivatives

- tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Structure: Contains an aminomethyl and hydroxyl group (MW: 216.28) . Reactivity: The aminomethyl group allows for further functionalization, while the hydroxyl group may participate in hydrogen bonding.

- tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Structure: Features an aminooxy group (MW: 202.25) . Utility: Aminooxy groups are rare but valuable in oxime ligation strategies for bioconjugation.

Stereochemical and Structural Complexity

Spiro-Pyrrolidine Derivatives

- Example: tert-Butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (MW: 628.35) .

- Complexity : The spirocyclic framework introduces conformational rigidity, impacting binding affinity in drug design.

- Synthesis Yield : 94% purity via multistep routes , contrasting with simpler analogs (e.g., 62% yield for tert-butyl (S)-2-(4-octylphenyl) derivatives ).

Peptide Hybrids

Key Observations :

- Hydroxy and amino analogs are synthesized with high purity (≥94–97%) , while aromatic derivatives show lower yields due to steric challenges .

- Spiro and peptide hybrids require advanced techniques but achieve high yields, underscoring the robustness of Boc-protected pyrrolidine chemistry .

Biological Activity

tert-Butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its significance in research.

Molecular Formula : CHNO

Molecular Weight : 200.28 g/mol

CAS Number : 1610704-18-1

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (2S,3R)-3-amino-2-methylpyrrolidine under basic conditions, often using dichloromethane as a solvent and triethylamine as a base.

The biological activity of this compound is primarily attributed to its structural features, which include a tert-butyl group and a pyrrolidine ring. These structural elements enhance its binding affinity to various molecular targets such as enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive interactions.

- Protein-Ligand Interactions : Its ability to interact with protein active sites allows it to influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have demonstrated the ability to protect neuronal cells against oxidative stress.

- Modulation of Ubiquitin-Proteasome System : The compound may interact with E3 ligases, influencing protein degradation pathways critical for maintaining cellular homeostasis .

Case Study 1: Antitumor Activity

A study investigated the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that modifications to the pyrrolidine ring significantly affected the inhibitory potency against cancer cell lines. The most potent analogs exhibited IC values in the low micromolar range .

Case Study 2: Neuroprotection

In a neuroprotection assay, this compound was tested for its ability to prevent apoptosis in neuronal cell cultures exposed to oxidative stress. The compound showed significant protective effects, reducing cell death by approximately 40% compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Potency |

|---|---|---|---|

| This compound | Structure | Antitumor, Neuroprotective | Moderate |

| tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | Structure | Antitumor | High |

| tert-butyl (2S,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | Structure | Neuroprotective | Low |

Q & A

Q. What are common synthetic routes for preparing tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step strategies, including:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, often using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine or DMAP in dichloromethane) .

- Chiral resolution : Stereoselective synthesis is achieved via asymmetric catalysis or resolution of intermediates. For example, Pd-catalyzed cross-coupling (e.g., Sonogashira) with chiral ligands can enforce (2S,3R) configuration, as seen in analogs like tert-butyl (2S,3R)-3-(4-bromophenyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine derivatives .

- Deprotection and functionalization : Final steps may involve removing protecting groups (e.g., TBAF for silyl ethers) or introducing the amino group via reduction of nitro intermediates .

Q. How is the stereochemistry of this compound validated, and what analytical methods are critical for confirmation?

- NMR spectroscopy : and NMR are used to confirm stereochemistry by analyzing coupling constants (e.g., vicinal values) and nuclear Overhauser effects (NOE). For example, in related compounds, distinct splitting patterns for protons on C2 and C3 of the pyrrolidine ring confirm stereochemistry .

- Chiral HPLC or polarimetry : Enantiomeric excess is determined using chiral stationary phases, while optical rotation () values (e.g., +12.9° for a stereoisomer in CHCl) provide additional validation .

Q. What are the key challenges in purifying tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate, and how are they addressed?

- Byproduct removal : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) effectively separates diastereomers or side products, as demonstrated in syntheses yielding 39–62% purity .

- Volatile impurities : Rotary evaporation under reduced pressure followed by recrystallization (e.g., using EtOAc/hexane) improves purity .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to improve yields of the (2S,3R) configuration?

- Catalyst screening : Pd(PPh) with CuI in DMF/EtN at 70°C has been effective for cross-coupling reactions, but replacing Pd catalysts with Ru or Ir complexes may enhance enantioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction kinetics for stereocenter formation. For example, BH-THF in THF enabled >90% diastereomeric excess in related pyrrolidine syntheses .

- Data-driven optimization : Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) to maximize yield and enantiomeric purity .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Comparative analysis : Cross-referencing experimental NMR shifts (e.g., δ 173.9 for carbonyl groups) with computational predictions (DFT or machine learning models) validates assignments .

- Isotopic labeling : -labeling of the amino group can clarify ambiguous proton couplings in crowded regions of the NMR spectrum .

Q. How is this compound utilized in drug discovery, particularly for targeting ionotropic glutamate receptors or anticancer agents?

- Pharmacophore modification : The pyrrolidine core serves as a constrained scaffold for glutamate receptor ligands. For example, tert-butyl (2S,3R)-2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine derivatives showed activity in receptor binding assays .

- Pro-drug applications : The Boc group enhances solubility for in vitro testing, while enzymatic cleavage in vivo releases the active amine, as seen in FTY720 analogs targeting sphingosine-1-phosphate receptors .

Q. What are the implications of structural analogs (e.g., fluorinated or halogenated derivatives) on bioactivity and metabolic stability?

- Fluorination : Introducing fluorine at C4 (e.g., tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) enhances metabolic stability by reducing CYP450-mediated oxidation, as observed in pharmacokinetic studies .

- Halogenation : Bromine or chlorine substituents (e.g., CAS 2460728-24-7) improve binding affinity to targets like kinase enzymes, but may increase cytotoxicity .

Methodological Considerations

Q. How should researchers handle contradictions in reported synthetic yields for similar compounds?

- Reproducibility checks : Replicate reactions under identical conditions (e.g., 70°C, 18 hours for Sonogashira coupling) to identify protocol-specific variables .

- Byproduct analysis : LC-MS or HRMS can detect low-abundance intermediates (e.g., over-oxidized or dimerized species) that reduce yields .

Q. What safety precautions are critical when working with intermediates like sulfonates or boronate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.